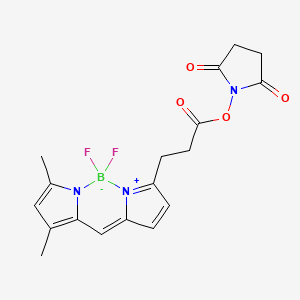

BDP FL NHS ester

Descripción general

Descripción

El éster de succinimida BODIPY FL es un tinte fluorescente verde brillante con propiedades de excitación y emisión similares a las del tinte fluoresceína o Alexa Fluor 488. Es conocido por su alto coeficiente de extinción y rendimiento cuántico de fluorescencia, lo que lo hace relativamente insensible a los cambios en la polaridad del disolvente y el pH. Este compuesto se utiliza ampliamente para el etiquetado de proteínas, péptidos y otras moléculas que contienen aminas debido a sus propiedades hidrofóbicas y su larga vida útil en estado excitado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster de succinimida BODIPY FL generalmente implica la reacción del tinte BODIPY FL con N-hidroxisuccinimida (NHS) en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC). La reacción generalmente se lleva a cabo en un disolvente anhidro como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperatura ambiente. El producto resultante se purifica mediante cromatografía en columna para obtener el éster puro .

Métodos de producción industrial: En entornos industriales, la producción del éster de succinimida BODIPY FL sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados de síntesis y purificación ayuda a mantener la coherencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster de succinimida BODIPY FL principalmente experimenta reacciones de sustitución, donde el grupo éster NHS reacciona con aminas primarias en proteínas, péptidos u otras moléculas que contienen aminas. Esta reacción forma un enlace amida estable, lo que da como resultado la conjugación del tinte BODIPY FL a la molécula diana .

Reactivos y condiciones comunes:

Reactivos: N-hidroxisuccinimida, diciclohexilcarbodiimida, dimetilformamida, dimetilsulfóxido.

Condiciones: Temperatura ambiente, ambiente anhidro, tampón de bicarbonato de sodio a pH 8.3

Principales productos: El producto principal de estas reacciones es el conjugado marcado con BODIPY FL, que exhibe fluorescencia brillante y se utiliza en diversas aplicaciones como ensayos de polarización de fluorescencia y microscopía de excitación de dos fotones .

Aplicaciones Científicas De Investigación

Protein Labeling

BDP FL NHS ester is extensively used for labeling proteins and peptides. The reactivity of the NHS ester group with primary amines allows for the formation of stable amide bonds, which is crucial for creating conjugates that retain biological activity. This property is particularly beneficial in:

- Immunoassays : Enhancing the detection sensitivity of antibodies.

- Fluorescence Microscopy : Visualizing protein localization within cells.

Biochemical Assays

The dye's high quantum yield and photostability make it ideal for various biochemical assays, including:

- Förster Resonance Energy Transfer (FRET) : this compound can be used as a donor fluorophore to study molecular interactions and dynamics due to its long excited-state lifetime .

- High-Throughput Screening : It has been employed in assays to monitor ligand binding to G protein-coupled receptors by utilizing fluorescence polarization techniques .

Cellular Imaging

This compound is also applied in cellular imaging studies:

- Live Cell Imaging : The dye's stability under physiological conditions allows researchers to track cellular processes in real-time without significant photobleaching.

- Multiplex Imaging : Recent studies have demonstrated the use of this compound in multiplex protein imaging techniques, enhancing the ability to visualize multiple targets simultaneously within a single sample .

Study on Protein Interactions

A study published in ACS Bio Med Chem Au utilized this compound to label proteins involved in apoptosis pathways. The researchers demonstrated that the labeled proteins could be effectively tracked within live cells, providing insights into their interactions and functional roles during cell death processes .

Investigation of Drug Resistance Mechanisms

Another significant application was reported in RSC Advances, where this compound was employed to investigate multidrug resistance mechanisms in tumor cells. The study highlighted how the dye facilitated the visualization of P-glycoprotein expression levels, contributing to a better understanding of drug transport dynamics .

Mecanismo De Acción

El mecanismo de acción del éster de succinimida BODIPY FL implica la formación de un enlace amida estable entre el grupo éster NHS y las aminas primarias en la molécula diana. Esta conjugación da como resultado la unión del tinte fluorescente BODIPY FL al objetivo, lo que permite su visualización y detección. El espaciador alquílico C3 entre el fluoróforo y el grupo éster NHS ayuda a reducir la interacción con la biomolécula, mejorando las propiedades de fluorescencia .

Compuestos similares:

Isotiocianato de fluoresceína (FITC): Un tinte fluorescente verde ampliamente utilizado con propiedades de excitación y emisión similares.

Tinte Alexa Fluor 488: Otro tinte fluorescente verde conocido por su alto brillo y fotoestabilidad.

Éster de succinimida BODIPY FL-X: Una variante de BODIPY FL con propiedades espectrales ligeramente diferentes

Singularidad: El éster de succinimida BODIPY FL se destaca por sus propiedades hidrofóbicas, su larga vida útil en estado excitado y sus anchos de banda de emisión relativamente estrechos. Estas características lo hacen ideal para aplicaciones que requieren alta sensibilidad y especificidad, como ensayos de polarización de fluorescencia y microscopía de excitación de dos fotones .

Comparación Con Compuestos Similares

Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with similar excitation and emission properties.

Alexa Fluor 488 dye: Another green fluorescent dye known for its high brightness and photostability.

BODIPY FL-X succinimide ester: A variant of BODIPY FL with slightly different spectral properties

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

Actividad Biológica

BDP FL NHS ester, also known as BODIPY FL NHS ester, is a fluorescent dye widely used in biological research for labeling proteins, peptides, and other biomolecules. Its unique properties make it an essential tool in various applications, including fluorescence microscopy, flow cytometry, and imaging techniques.

- Chemical Formula : CHBFNO

- Molecular Weight : 389.16 g/mol

- Excitation/Emission Maxima : 503 nm / 509 nm

- Quantum Yield : 0.97

- Solubility : Soluble in organic solvents (e.g., DMF, DMSO), limited in water

- Purity : >98% (HPLC)

This compound functions as an amine-reactive dye, allowing it to covalently bond with amine groups on proteins and other biomolecules. This reaction forms stable conjugates that retain the dye's fluorescent properties, enabling visualization and tracking of biomolecules in various biological contexts.

Applications in Biological Research

- Protein Labeling : this compound is extensively used for labeling proteins in immunological studies and cellular assays. Its high photostability and brightness make it suitable for long-term imaging applications.

- Cell Sorting and Phenotyping : The strong fluorescence emitted by this compound facilitates effective cell sorting and phenotyping in flow cytometry.

- Fluorescent Conjugates : It can be conjugated with oligonucleotides and other small molecules to create fluorescent probes for various biochemical assays.

Study 1: Fluorescent Probes for Protein Interaction Studies

A study by Thermo Fisher Scientific demonstrated the utility of this compound in generating fluorescent conjugates for monitoring protein interactions. By attaching the dye to specific proteins, researchers could visualize interactions in real-time using fluorescence microscopy. The study highlighted the advantages of this compound over traditional dyes like fluorescein due to its superior photostability and brightness .

Study 2: Application in Cancer Research

Research published by MedChemExpress explored the use of this compound-labeled antibodies for targeting cancer cells. The study found that conjugates formed with this dye exhibited enhanced binding affinity to target antigens on cancer cells, improving the efficacy of antibody-drug conjugates (ADCs) .

Study 3: Imaging Cellular Dynamics

In a publication focusing on chemical biology tools, researchers utilized this compound to track cellular dynamics during apoptosis. The fluorescently labeled proteins allowed for detailed observation of cellular changes over time, providing insights into the mechanisms of programmed cell death .

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Fluorescein (FAM) |

|---|---|---|

| Excitation Maximum | 503 nm | 494 nm |

| Emission Maximum | 509 nm | 520 nm |

| Quantum Yield | 0.97 | ~0.93 |

| Photostability | High | Moderate |

| Solubility | Good in organic solvents | Good in water |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.